Activity in Cancer Stem Cell Inhibition Screen (AID 504535)
In a publicly available PubChem BioAssay (AID 504535) screening for inhibitors of cancer stem cells, 4-(2-Ethylphenoxy)-3-(trifluoromethyl)aniline was identified as an active compound. Among the 45 compounds tested in this specific dose-response set, it was one of 6 with a measured activity ≤ 1 µM [1]. This demonstrates a potency threshold that is not universally observed among other substituted anilines in this phenotypic screen, providing a quantifiable reason to select this specific derivative for cancer stem cell research.
| Evidence Dimension | Inhibitory Activity Against Cancer Stem Cells |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (6 out of 45 tested) |
| Comparator Or Baseline | Other compounds in the same assay set (39 out of 45 with activity > 1 µM or inactive) |
| Quantified Difference | Belongs to the subset of 13.3% of tested compounds with sub-micromolar activity in this assay. |
| Conditions | Luminescence cell-based primary HTS, cancer stem cell model, plate reader measurement. |
Why This Matters
Prioritizes this compound for follow-up in cancer stem cell programs where sub-micromolar activity in a primary screen is a key selection filter.
- [1] NCBI PubChem BioAssay. AID 504535: Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells Measured in Cell-Based System Using Plate Reader - 2058-01_Inhibitor_Dose_DryPowder_Activity_Set5. View Source
